
3,5-Dichlorobenzoic acid
Overview
Description
3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is widely used in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification to yield this compound . Another method involves the diazotization of 3,5-dichloroanthranilic acid, followed by elimination of nitrogen in the presence of ethanol at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced by chlorinating benzonitrile using sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid. This method avoids the use of chlorine gas, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis of 3,5-Dichlorobenzonitrile
The most efficient synthesis involves alkaline hydrolysis of 3,5-dichlorobenzonitrile under reflux conditions :
Reaction :
Key Parameters :
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Yield : 93%
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Conditions : 6-hour reflux in aqueous NaOH, followed by HCl acidification.
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Purification : Recrystallization from deionized water.
Analytical Data :
Grignard Carboxylation
A carboxylation route using (3,5-dichlorophenyl)magnesium chloride and CO₂ gas achieves near-quantitative yields :
Reaction :
Key Parameters :
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Catalyst : Anhydrous CO₂ gas.
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Workup : Extraction with NaHCO₃, acidification with HCl.
Spectroscopic Data :
Photocatalytic Oxidation of Substituted Toluene
A novel photocatalytic method uses cerium(III) chloride (CeCl₃) and blue LED light to oxidize 3,5-dichlorotoluene :
Reaction :
Key Parameters :
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Reaction Time : 48 hours.
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Solvent : Acetonitrile.
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Workup : Ethyl acetate extraction.
Analytical Validation :
Diazotization and Chlorination Pathways
A patent describes multi-step synthesis via diazotization of anthranilic acid derivatives :
Reaction Sequence :
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Chlorination of anthranilic acid (2-aminobenzoic acid) with Cl₂ gas.
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Diazotization with NaNO₂/HCl, followed by CuSO₄-catalyzed substitution.
Key Conditions :
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Chlorination : 28–30°C in 10% HCl.
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Catalyst : CuSO₄ for Sandmeyer-type reaction.
Yield : Not explicitly stated, but recrystallization in toluene improves purity .
Functional Group Reactivity
While synthesis dominates the literature, the carboxylic acid and chloro substituents enable further reactivity:
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Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis.
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Decarboxylation : Heating with Cu-based catalysts may yield 1,3,5-trichlorobenzene.
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Nucleophilic Substitution : Chlorine atoms resist substitution due to deactivation by the carboxylic acid group, but Pd-catalyzed coupling (e.g., Suzuki) is plausible.
The synthesis and reactivity of this compound highlight its versatility as a building block in organic chemistry. While hydrolysis and carboxylation are optimal for large-scale production, photocatalytic methods offer greener alternatives. Further studies on post-synthetic modifications (e.g., amidation, metal coupling) could expand its utility.
Scientific Research Applications
Pharmaceutical Applications
3,5-DCBA serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have shown promising biological activities:
- Antimicrobial Properties : One notable derivative is Alkylresorcinol, which exhibits antimicrobial effects against urinary tract infections by inhibiting bacterial growth .
- Neuroprotective Agents : Recent studies have synthesized new tetrahydroacridine hybrids containing 3,5-DCBA that demonstrate dual cholinesterase inhibitory activity and potential neuroprotective properties against oxidative stress .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties and reduced toxicity compared to traditional drugs like tacrine .
Organic Synthesis
In organic chemistry, 3,5-DCBA is valued for its versatility as a building block. Its functional groups allow for various transformations:
- Esterification and Amidation : The carboxylic acid group can undergo esterification reactions to form esters or amidation to produce amides.
- Nucleophilic Substitution : The chlorine atoms facilitate nucleophilic substitution reactions, enabling the introduction of diverse functionalities .
Table 1: Summary of Chemical Transformations Involving 3,5-DCBA
Transformation Type | Reaction Type | Products Obtained |
---|---|---|
Esterification | Reaction with alcohols | Esters |
Amidation | Reaction with amines | Amides |
Nucleophilic Substitution | Various nucleophiles | Diverse chlorinated compounds |
Agrochemical Applications
3,5-DCBA is also used in agriculture as a herbicide. Its ability to inhibit plant growth makes it effective in controlling unwanted vegetation. The compound acts by interfering with specific biochemical pathways in plants .
Case Study 1: Neuroprotective Properties
A study investigated the synthesis of cyclopentaquinoline derivatives incorporating 3,5-DCBA. The derivatives exhibited significant inhibition of acetylcholinesterase activity and reduced amyloid-beta aggregation, suggesting potential applications in treating Alzheimer’s disease .
Case Study 2: Antimicrobial Efficacy
Research on Alkylresorcinol derivatives derived from 3,5-DCBA demonstrated effective antimicrobial activity against E. coli strains. This finding highlights the compound's utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. As a herbicide, it disrupts plant growth by inhibiting essential enzymes and metabolic processes. In biological systems, it acts as a metabolite, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 3,5-Dibromobenzoic acid
Uniqueness
3,5-Dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized compounds and in applications where specific reactivity is required .
Biological Activity
3,5-Dichlorobenzoic acid (3,5-DCBA) is an aromatic carboxylic acid notable for its dual chlorine substituents at the 3 and 5 positions of the benzene ring. This compound has gained attention in various fields, particularly in medicinal chemistry and environmental science, due to its diverse biological activities and potential applications.
- Molecular Formula : C7H4Cl2O2
- Molecular Weight : Approximately 191.01 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in water (147.1 mg/L)
- Melting Point : 184-187 °C
- Boiling Point : Approximately 273.68 °C
Biological Activities
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly significant.
Antimicrobial Activity
One of the most notable derivatives of 3,5-DCBA is Alkylresorcinol, which has demonstrated effective antimicrobial properties against urinary tract infections by inhibiting bacterial growth. This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit proliferation .
Anti-inflammatory Effects
Research has indicated that 3,5-DCBA possesses anti-inflammatory properties. In vitro studies have shown that modifications to its structure can enhance or inhibit its biological activity, making it a subject of interest for drug development targeting inflammatory diseases .
Cytotoxicity and Anticancer Potential
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that certain derivatives exhibit significant cytotoxicity, which could be leveraged for developing anticancer therapies. For instance, hybrid compounds incorporating 3,5-DCBA have shown promise in inhibiting cancer cell growth while minimizing toxicity to normal cells .
Case Study: Neuroprotective Properties
A recent study explored the neuroprotective effects of new tetrahydroacridine hybrids containing 3,5-DCBA. These compounds displayed dual cholinesterase inhibitory activity and were evaluated for their potential in treating Alzheimer's disease (AD). The most active compound exhibited significant inhibition of amyloid-beta aggregation and demonstrated moderate cholinesterase inhibition with an IC50 value of approximately 0.131 µM for acetylcholinesterase (AChE) .
Table: Comparison of Biological Activities
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anticancer effects.
- Receptor Binding : Studies have indicated that structural modifications can enhance binding affinity to specific receptors or enzymes relevant to pharmacological applications .
- Reactive Oxygen Species (ROS) Modulation : Compounds derived from 3,5-DCBA have shown potential in modulating oxidative stress levels within cells, which is crucial for neuroprotection .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,5-dichlorobenzoic acid, and how can they be experimentally determined?
- Methodological Answer : The molecular formula is C₇H₄Cl₂O₂ (MW: 191.01 g/mol), with a melting point of 141–143°C . Key properties include solubility in polar solvents (e.g., methanol and ethanenitrile, as reported by Chantooni and Kolthoff) and thermal stability (phase transition data from NIST: ΔfusH = 24.1 kJ/mol) .
- Experimental Techniques :
- Melting Point : Use differential scanning calorimetry (DSC) to validate purity and detect polymorphic transitions .
- Solubility : Employ gravimetric or UV-Vis methods in solvents like methanol, noting limited existing data .
- Purity Assessment : HPLC with UV detection (98% minimum purity) , complemented by NMR for structural confirmation .
Q. How can researchers synthesize this compound derivatives, and what factors influence reaction efficiency?
- Methodological Answer : Derivatives like 3,5-dichlorobenzoyl chloride are synthesized via chlorination of m-xylene, followed by hydrolysis and decarbonylation (63% yield under optimized conditions) . For hydroxylated analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid), refluxing with DMSO for 18 hours and recrystallization in water-ethanol achieves 65% yield .
- Critical Factors :
- Reagent Ratios : Stoichiometric excess of chlorinating agents improves ring substitution .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cyclization steps .
- Safety : Milder conditions (e.g., lower temperatures) reduce decomposition risks .
Advanced Research Questions
Q. How do substituents (e.g., hydroxyl or methyl groups) alter the reactivity and biological activity of this compound?
- Methodological Answer : Adding a 4-hydroxy group (as in 3,5-dichloro-4-hydroxybenzoic acid) increases hydrogen-bonding capacity, altering solubility and enzyme inhibition potential . Methyl substituents (e.g., 3,5-dichloro-4-methylbenzoic acid) enhance lipophilicity, impacting membrane permeability in pharmacological studies .
- Experimental Design :
- Comparative Solubility Studies : Measure logP values in octanol-water systems to quantify hydrophobicity .
- Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase) using fluorescence-based inhibition assays .
Q. What challenges arise in reconciling contradictory solubility data for this compound, and how can they be addressed?
- Methodological Answer : Existing solubility data are limited to methanol and ethanenitrile at 298.15 K , with no independent validation. Discrepancies may stem from impurities or crystallization kinetics.
- Resolution Strategies :
- Reproducibility Tests : Repeat solubility measurements using standardized protocols (e.g., shake-flask method with HPLC quantification) .
- Temperature Gradients : Expand data to multiple temperatures (e.g., 278–318 K) to model thermodynamic parameters .
Q. How can computational methods predict the synthetic pathways and stability of this compound derivatives?
- Methodological Answer : Tools like Retrosynthesis AI (using PubChem and Reaxys databases) suggest feasible routes for derivatives like 3,5-dichlorobenzoyl chloride . Density Functional Theory (DFT) calculations can predict thermal stability by modeling bond dissociation energies .
- Workflow :
- Retrosynthesis Planning : Input target structures into platforms like Pistachio or Reaxys to prioritize low-cost pathways .
- Stability Simulations : Calculate Gibbs free energy changes for decomposition reactions using software like Gaussian .
Q. Key Considerations for Researchers
- Synthesis Optimization : Prioritize safety by substituting hazardous reagents (e.g., using methyl benzoate instead of benzene derivatives) .
- Data Gaps : Address limited solubility and thermodynamic data through systematic studies .
- Analytical Validation : Cross-validate purity using NMR, HPLC, and DSC to ensure reproducibility .
Properties
IUPAC Name |
3,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCZFDUOYMOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024981 | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-36-5 | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAA7R70GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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